6-[2-(Benzylsulfanyl)ethyl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Benzylthio)ethyl)-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a benzylthioethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Benzylthio)ethyl)-9H-purine typically involves the alkylation of a purine derivative with a benzylthioethyl halide. One common method is the reaction of 6-chloropurine with 2-(benzylthio)ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-(Benzylthio)ethyl)-9H-purine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthioethyl group, yielding a simpler purine derivative.
Substitution: The benzylthioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(Benzylthio)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-(Benzylthio)ethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzylthioethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-(Methylthio)ethyl)-9H-purine: Similar structure but with a methylthio group instead of a benzylthio group.
6-(2-(Ethylthio)ethyl)-9H-purine: Similar structure but with an ethylthio group instead of a benzylthio group.
6-(2-(Phenylthio)ethyl)-9H-purine: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
6-(2-(Benzylthio)ethyl)-9H-purine is unique due to the presence of the benzylthioethyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
920503-83-9 |
---|---|
Molecular Formula |
C14H14N4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
6-(2-benzylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) |
InChI Key |
LBIDSMZCIFGKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.